Physicochemical Properties: 2-Nitrofluorene vs. Structural Analogs
2-Nitrofluorene exhibits distinct physicochemical properties relative to its parent compound fluorene and other nitroarenes that directly influence procurement decisions for solubility-dependent applications. The compound has a melting point of 156-158°C, is sparingly soluble in water, but readily soluble in acetone, benzene, tetrahydrofluorenone, and toluene [1]. The calculated LogP of 3.6892 [2] indicates significantly higher lipophilicity compared to the parent fluorene (LogP ~4.18, though literature values vary) and positions it for preferential partitioning into organic phases and biological membranes.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.6892 |
| Comparator Or Baseline | Parent fluorene LogP ≈ 4.18 |
| Quantified Difference | 2-NF is slightly less lipophilic than parent fluorene |
| Conditions | Calculated values from molecular properties databases |
Why This Matters
The moderate LogP value informs selection for extraction protocols, chromatographic method development, and bioavailability studies where precise lipophilicity is required.
- [1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 46: Diesel and Gasoline Engine Exhausts and Some Nitroarenes. 2-Nitrofluorene. International Agency for Research on Cancer, Lyon, France, 1989. View Source
- [2] Molbase Compound Database. 2-Nitro-9H-fluorene (CAS 607-57-8). View Source
